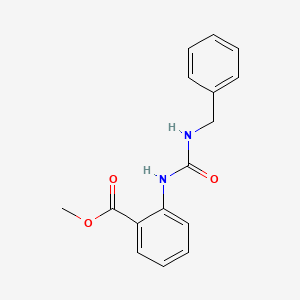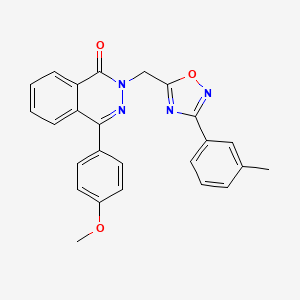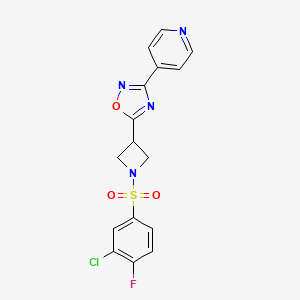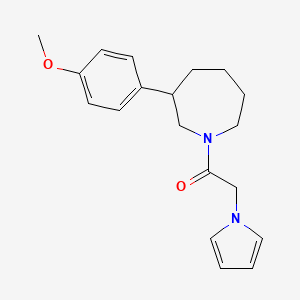
N-(3-chlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide
Übersicht
Beschreibung
“N-(3-chlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide” is a chemical compound that belongs to the class of organic compounds known as pyridazines and derivatives . Pyridazines are compounds containing a pyridazine ring, which is a six-member aromatic heterocycle, that consists of two nitrogen atoms (at positions 1 and 2) and four carbon atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure and compared to similar known compounds. For example, similar compounds to “N-(3-chlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide” are often solids at room temperature .Wissenschaftliche Forschungsanwendungen
Applications in Dye Synthesis and Biological Activities
Synthesis and Biological Activity of Novel Arylazothiazole Disperse Dyes Containing Selenium for Dyeing Polyester Fibers The compound N-(3-chlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide is part of a broader class of heterocyclic aryl monoazo organic compounds. Research indicates the synthesis of novel compounds, including this class, aimed at producing disperse dyes for dyeing polyester fabrics. In addition to their primary application in dyeing, these compounds exhibited significant in vitro antioxidant, antitumor, and antimicrobial activities. This multifunctional aspect makes them particularly interesting for applications where sterile or biologically active fabrics are required, merging aesthetics with function (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).
Antimicrobial and Antifungal Activities
A Clubbed Quinazolinone and 4-Thiazolidinone as Potential Antimicrobial Agents Compounds related to N-(3-chlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide have shown promising results in antimicrobial and antifungal testing. Specifically, a series of compounds were synthesized and evaluated for their in vitro antibacterial and antifungal activities against a variety of pathogenic bacteria and fungi. This highlights the compound's potential as a part of new antimicrobial agents, contributing to the battle against infectious diseases (Desai, Dodiya, & Shihora, 2011).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors .
Mode of Action
Related compounds such as carbonyl cyanide m-chlorophenyl hydrazone (cccp) are known to inhibit oxidative phosphorylation .
Biochemical Pathways
Related compounds such as chlorpropham have been found to affect the growth of certain plants .
Result of Action
Related compounds such as cccp have been found to cause the gradual destruction of living cells and death of the organism .
Action Environment
It is known that environmental conditions can significantly influence the activity of similar compounds .
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O2/c12-7-2-1-3-8(6-7)13-11(17)9-4-5-10(16)15-14-9/h1-6H,(H,13,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWCNDVZJNWKKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=NNC(=O)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501331748 | |
| Record name | N-(3-chlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501331748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666939 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-chlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide | |
CAS RN |
371144-28-4 | |
| Record name | N-(3-chlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501331748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2813343.png)

![(E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2813347.png)

![1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2813349.png)
![2-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]propanoic acid](/img/structure/B2813350.png)



![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzamide](/img/structure/B2813361.png)


![2-benzamido-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2813364.png)
![1-(4-fluorophenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2813365.png)